molecular formula C15H14ClNO B2481888 4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol CAS No. 1232827-34-7

4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol

Cat. No. B2481888
CAS RN: 1232827-34-7
M. Wt: 259.73
InChI Key: WMTGXVSARZOLLO-LICLKQGHSA-N
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Description

“4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C15H14ClNO . It has a molecular weight of 259.73 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group), an imine group (a carbon-nitrogen double bond), and a 3-ethylphenyl group . The exact 3D structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol” are not fully detailed in the available resources. It has a molecular weight of 259.73 . More specific properties like melting point, boiling point, solubility, etc., are not provided.

Scientific Research Applications

Corrosion Inhibition

4-Chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol has been studied for its potential as a corrosion inhibitor. Research indicates its effectiveness in protecting mild steel surfaces in acidic environments, particularly in hydrochloric acid solutions. The compound demonstrated high resistance to electron flow across metal-electrolyte interfaces, behaving as a mixed-type inhibitor with notable inhibition properties (Elemike et al., 2017).

Spectroscopic and Docking Studies

The compound has been characterized through various spectroscopic techniques such as NMR and FTIR. Its fluorescence properties were particularly noted, with different derivatives showing efficient fluorescence in specific solvents. Additionally, docking studies have been conducted to predict the binding modes of similar compounds in the active site of specific enzymes (Kusmariya & Mishra, 2015).

Molecular Structure Analysis

Analysis of the molecular structure of similar Schiff base compounds, including X-ray analysis and quantum chemical calculations, provides insights into their properties. Studies have revealed the planar nature of certain portions of these molecules and their inclinations at specific angles, contributing to our understanding of their chemical behavior (Yaeghoobi et al., 2009).

Photoluminescence Studies

The compound and its derivatives have been studied for their photoluminescence properties. These studies include characterization, crystal structure analysis, and examination of their light emission upon irradiation by ultraviolet light. The positioning of the alkyl group on the phenyl ring has been found to influence photoluminescence intensities and quantum yields (Eskikanbur et al., 2015).

Biological Evaluation and DNA Interaction Studies

4-Aminophenol derivatives, including compounds structurally similar to 4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol, have been synthesized and evaluated for their biological activities. These activities include antimicrobial and antidiabetic effects, with significant inhibition observed against various bacterial strains and in enzyme inhibitory assays. DNA interaction studies of these compounds have also highlighted their potential as anticancer agents (Rafique et al., 2022).

Solvatochromism and Probe Studies

Solvatochromic behavior of nitro-substituted derivatives of similar compounds has been explored, with findings contributing to our understanding of solute-solvent interactions. These compounds have been used as probes to investigate binary solvent mixtures, demonstrating unique UV-Vis spectroscopic behavior under different conditions (Nandi et al., 2012).

Chemical Fixation of CO2

Research into the use of azo-containing Schiff base metal complexes, which are structurally related to 4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol, has shown their potential in the chemical fixation of CO2 into cyclic carbonates. This involves catalyzing the reaction between CO2 and epoxides, indicating potential applications in environmental chemistry and green chemistry initiatives (Ikiz et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with all chemicals, it should be handled with appropriate safety measures.

properties

IUPAC Name

4-chloro-2-[(3-ethylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-2-11-4-3-5-14(8-11)17-10-12-9-13(16)6-7-15(12)18/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTGXVSARZOLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol

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